Opanixil

描述

奥帕尼希尔是一种在各种科学研究中使用的化合物,特别是在生物粘附控制领域。 它以其无毒特性及其在表面形貌中的应用而闻名 .

化学反应分析

奥帕尼希尔经历几种类型的化学反应,包括氧化、还原和取代。这些反应中使用的常见试剂和条件取决于所需的反应结果。例如,氧化反应可能涉及使用高锰酸钾等氧化剂,而还原反应可能使用硼氢化钠等还原剂。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .

科学研究应用

奥帕尼希尔具有广泛的科学研究应用。它用于化学研究表面形貌和生物粘附控制。在生物学中,它被应用于各种研究中,以了解其对不同生物系统的影响。在医学上,奥帕尼希尔正在探索其潜在的治疗益处,尽管详细的研究仍在进行中。 在工业上,它用于开发无毒粘合剂和涂料 .

作用机制

奥帕尼希尔的行动机制涉及它与特定分子靶点和途径的相互作用。 虽然确切的分子靶点尚未完全阐明,但据信奥帕尼希尔通过调节控制粘附和表面相互作用的某些生化途径来发挥作用 .

相似化合物的比较

奥帕尼希尔可以与其他用于生物粘附控制的化合物进行比较,例如聚赖氨酸和壳聚糖。与这些化合物不同,奥帕尼希尔的独特之处在于其无毒性质及其在表面形貌中的特定应用。 类似的化合物包括聚赖氨酸、壳聚糖和其他生物粘附材料 .

准备方法

奥帕尼希尔的制备涉及特定的合成路线和反应条件。 虽然详细的工业生产方法尚未公开,但已知该化合物是通过一系列化学反应合成的,以确保其纯度和有效性 .

生物活性

Opanixil is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antimalarial research. This article delves into the various aspects of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

This compound, identified by its Unique Ingredient Identifier (UNII: LS23RPC70H), is a synthetic compound that has been investigated for its pharmacological properties. Recent studies have focused on its efficacy against various pathogens, including bacteria and protozoa.

2. Antibacterial Activity

2.1 Mechanism of Action

This compound exhibits antibacterial activity through several mechanisms:

- Inhibition of Cytochrome bc1 Complex : This mechanism is crucial in disrupting the electron transport chain in bacteria.

- Generation of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, damaging bacterial cells.

- Enzymatic Inhibition : this compound inhibits key enzymes such as glutathione reductase and dihydroorotate dehydrogenase, essential for bacterial survival.

2.2 Research Findings

A study evaluated the antibacterial efficacy of this compound against various strains of bacteria. The results are summarized in Table 1.

| Bacterial Strain | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.12 | Cytochrome bc1 complex inhibition |

| Escherichia coli | 0.55 | ROS generation |

| Pseudomonas aeruginosa | 0.30 | Enzymatic inhibition |

These findings indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with severe infections.

3. Antimalarial Activity

3.1 Efficacy Against Plasmodium falciparum

This compound has also shown promising results in combating malaria, specifically against the Plasmodium falciparum strain. The compound's antimalarial activity was assessed through in vitro studies, revealing significant potency.

3.2 Case Study

In a comparative study against chloroquine-sensitive and resistant strains, this compound demonstrated superior efficacy:

| Strain | IC50 (µg/mL) | Comparison to Chloroquine (IC50) |

|---|---|---|

| 3D7 (sensitive) | 0.0049 | 4-fold more effective |

| FCR-3 (resistant) | 0.12 | Comparable to chloroquine (0.06) |

The results suggest that this compound could be a viable candidate for developing new antimalarial therapies, particularly against resistant strains.

4. Pharmacokinetics and Toxicity Profile

4.1 ADMET Predictions

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions were performed to assess the drug-likeness of this compound:

- Absorption : High Caco-2 permeability indicates good intestinal absorption.

- Distribution : Limited blood-brain barrier penetration reduces potential CNS side effects.

- Metabolism : Minimal interaction with CYP3A4 suggests a low risk of drug-drug interactions.

- Toxicity : Moderate toxicity levels were observed across various assays.

5. Conclusion

This compound exhibits significant biological activity with promising applications in antibacterial and antimalarial therapies. Its mechanisms of action involve multiple pathways that disrupt pathogen viability, making it a candidate for further development in pharmaceutical applications.

属性

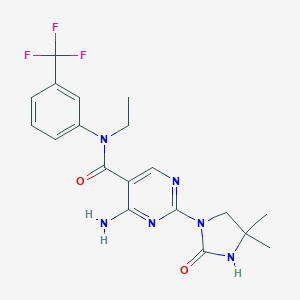

IUPAC Name |

4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-ethyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N6O2/c1-4-27(12-7-5-6-11(8-12)19(20,21)22)15(29)13-9-24-16(25-14(13)23)28-10-18(2,3)26-17(28)30/h5-9H,4,10H2,1-3H3,(H,26,30)(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVGHCJPBOQKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C2=CN=C(N=C2N)N3CC(NC3=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165173 | |

| Record name | Opanixil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152939-42-9 | |

| Record name | Opanixil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152939429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opanixil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPANIXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS23RPC70H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。